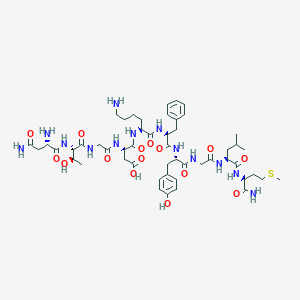![molecular formula C9H10N2O6S B126992 methyl 1H-benzo[d]imidazole-5-carboxylate sulfate CAS No. 131020-58-1](/img/structure/B126992.png)
methyl 1H-benzo[d]imidazole-5-carboxylate sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of benzimidazole allows for a variety of substitutions, leading to compounds with significant therapeutic potential.
Mechanism of Action
Target of Action
Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate, also known as METHYL BENZOIMIDAZOLE-5-CARBOXYLATE SULFATE, is a complex compound with potential therapeutic applications. They have been found to interact with various targets, including microtubules , which play a crucial role in cell division and are often targeted by anti-cancer drugs .
Mode of Action
For instance, some imidazole derivatives have been found to act as Microtubule Targeting Agents (MTAs), inducing cell death through mitotic arrest . This mechanism preferentially affects rapidly dividing cancer cells over slowly proliferating normal cells .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities . For example, some imidazole derivatives have been found to affect the microtubule dynamics, which is a crucial pathway in cell division .
Result of Action
Based on the known actions of some imidazole derivatives, it can be inferred that this compound may have potential anti-cancer effects due to its possible interaction with microtubules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H-benzo[d]imidazole-5-carboxylate sulfate typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs multi-component reactions under different conditions. These methods optimize synthetic efficiency and include the use of catalysts and diverse conditions . Green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are also gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Scientific Research Applications
Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simple structure and broad biological activity.
Methyl benzimidazole-5-carboxylate: A closely related compound with similar properties.
Benzimidazole-5-sulfonic acid: Another derivative with distinct chemical and biological characteristics.
Uniqueness
Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfate group enhances its solubility and potential interactions with biological targets, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 3H-benzimidazole-5-carboxylate;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.H2O4S/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7;1-5(2,3)4/h2-5H,1H3,(H,10,11);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUMRLWTRLNTKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN2.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597127 |
Source


|
| Record name | Sulfuric acid--methyl 1H-benzimidazole-6-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131020-58-1 |
Source


|
| Record name | Sulfuric acid--methyl 1H-benzimidazole-6-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)






